molecular formula C6H8F2O B14896737 ((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol

((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol

Cat. No.: B14896737
M. Wt: 134.12 g/mol
InChI Key: OGZZQJPRKPHCDB-WHFBIAKZSA-N
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Description

rel-((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol: is a cyclopropyl derivative characterized by the presence of two fluorine atoms and a vinyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Vinylation: The vinyl group can be introduced via a Heck reaction, where a vinyl halide reacts with the cyclopropane derivative in the presence of a palladium catalyst.

    Reduction: The final step involves the reduction of the intermediate compound to yield rel-((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: rel-((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form saturated alcohols using reducing agents like LiAlH4 or NaBH4.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Addition: The vinyl group can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2), to form haloalkanes.

Common Reagents and Conditions

    Oxidation: CrO3, PCC, and other oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: NaOMe, KOtBu, and other nucleophiles.

    Addition: HX, X2, and other electrophiles.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated alcohols.

    Substitution: Substituted derivatives.

    Addition: Haloalkanes.

Scientific Research Applications

rel-((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of rel-((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific targets. The vinyl group allows for potential covalent interactions, further modulating the compound’s biological activity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanemethanol, 3-hydroxy-, (1R,3S)-rel-
  • rel-(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-methanol
  • Cyclohexanemethanol, 3-(aminomethyl)-

Uniqueness

rel-((1R,3S)-2,2-Difluoro-3-vinylcyclopropyl)methanol is unique due to the presence of both fluorine atoms and a vinyl group on the cyclopropane ring. This combination imparts distinct chemical and biological properties, such as increased stability, reactivity, and potential for covalent interactions with biological targets. These features differentiate it from other similar compounds, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C6H8F2O

Molecular Weight

134.12 g/mol

IUPAC Name

[(1R,3S)-3-ethenyl-2,2-difluorocyclopropyl]methanol

InChI

InChI=1S/C6H8F2O/c1-2-4-5(3-9)6(4,7)8/h2,4-5,9H,1,3H2/t4-,5-/m0/s1

InChI Key

OGZZQJPRKPHCDB-WHFBIAKZSA-N

Isomeric SMILES

C=C[C@H]1[C@@H](C1(F)F)CO

Canonical SMILES

C=CC1C(C1(F)F)CO

Origin of Product

United States

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